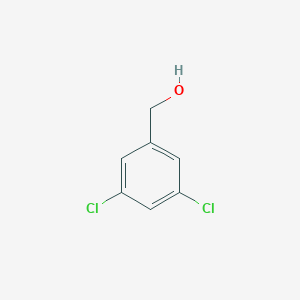

3,5-Dichlorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNLLQKDRCKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208959 | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60211-57-6 | |

| Record name | 3,5-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060211576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-Dichlorobenzyl Alcohol from 3,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 3,5-dichlorobenzyl alcohol, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals.[1][2] The primary focus is the reduction of 3,5-dichlorobenzoic acid, a common and practical starting material.[3] This document details various established reduction methodologies, provides comprehensive experimental protocols, and presents key data in a structured format for ease of comparison and implementation in a laboratory setting.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and handling.

| Property | 3,5-Dichlorobenzoic Acid | This compound |

| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₆Cl₂O |

| Molecular Weight | 191.01 g/mol [4] | 177.03 g/mol [1] |

| Appearance | White to off-white crystalline solid or powder[5][6] | White to light yellow crystalline powder[7][8] |

| Melting Point | 184-187 °C[6] | 79-82 °C[7][9] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dichloromethane[5] | Soluble in organic solvents |

| CAS Number | 51-36-5[10] | 60211-57-6[7] |

Synthetic Pathway: Reduction of a Carboxylic Acid

The conversion of 3,5-dichlorobenzoic acid to this compound is a reduction reaction. The carboxylic acid functional group is reduced to a primary alcohol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction.

Several reagents are effective for this purpose, with the most common being complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃-THF).[11][12][13] An alternative industrial method involves using potassium borohydride (KBH₄) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[3][14]

Caption: General reaction scheme for the reduction of 3,5-dichlorobenzoic acid.

Experimental Protocols

Detailed methodologies for two distinct and effective reduction procedures are provided below. Researchers should adhere to strict safety protocols, particularly when working with highly reactive and pyrophoric reagents like LiAlH₄. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[11][15] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

Materials and Reagents:

-

3,5-Dichlorobenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve 3,5-dichlorobenzoic acid (1.0 molar equivalent) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The addition is exothermic and may cause hydrogen gas evolution.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux for several hours (typically 2-4 hours) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas. Subsequently, add 15% aqueous NaOH, followed by more water, until a granular precipitate of aluminum salts forms.

-

Extraction: Filter the mixture to remove the inorganic salts and wash the filter cake thoroughly with ethyl acetate or THF. Combine the filtrate and the washings. Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Reduction using Potassium Borohydride (KBH₄) and Zinc Chloride (ZnCl₂)

This method is an alternative to using the more hazardous LiAlH₄. Zinc chloride acts as a Lewis acid catalyst, activating the borohydride and enhancing its reducing power.[3]

Materials and Reagents:

-

3,5-Dichlorobenzoic acid

-

Potassium Borohydride (KBH₄)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, add KBH₄ and anhydrous ZnCl₂.[14]

-

Solvent Addition: Add anhydrous THF to the flask with stirring. An ice-water bath can be used to control the temperature during initial mixing.[14]

-

Addition of Substrate: Dissolve 3,5-dichlorobenzoic acid in anhydrous THF and add this solution slowly to the reaction mixture.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitor by TLC). The mixture may appear as a whitish paste.[14]

-

Work-up: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction.

-

Extraction: Add ethyl acetate to the mixture and stir. Filter the resulting suspension to remove any insoluble inorganic salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on factors such as reagent availability, safety considerations, scale, and desired selectivity.

| Parameter | Method 1: LiAlH₄ | Method 2: KBH₄ / ZnCl₂ | Method 3: Borane (BH₃•THF) |

| Reducing Agent | Lithium Aluminum Hydride | Potassium Borohydride | Borane-THF complex |

| Catalyst | None | Zinc Chloride (ZnCl₂) | None |

| Typical Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF | Anhydrous THF |

| Reaction Temp. | 0 °C to Reflux | Reflux | 0 °C to 25 °C |

| Reactivity | Very High, Pyrophoric[15] | Moderate | High |

| Selectivity | Low (reduces most carbonyls)[15][16] | Higher than NaBH₄ alone | High for Carboxylic Acids[17][18] |

| Work-up | Cautious quenching with H₂O | Aqueous quench | Aqueous quench |

| Typical Yields | High (>90%) | Good to High | High (>90%) |

Visualized Experimental Workflow

The following diagram outlines the general workflow for the synthesis, from the initial reaction setup to the final purified product.

Caption: A step-by-step workflow for the synthesis of this compound.

References

- 1. Buy this compound | 60211-57-6 [smolecule.com]

- 2. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]

- 3. This compound | 60211-57-6 | Benchchem [benchchem.com]

- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,5-Dichlorobenzoic acid 97 51-36-5 [sigmaaldrich.com]

- 7. This compound | 60211-57-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 3,5-二氯苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3,5-Dichlorobenzoic acid [webbook.nist.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]

- 15. orgosolver.com [orgosolver.com]

- 16. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 17. researchgate.net [researchgate.net]

- 18. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Dichlorobenzyl Alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dichlorobenzyl alcohol (CAS No. 60211-57-6), a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by established experimental protocols.

Chemical Structure and Properties

This compound has the chemical formula C₇H₆Cl₂O and a molecular weight of approximately 177.03 g/mol . Its structure consists of a benzyl alcohol core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.

Spectroscopic Data Analysis

The following sections detail the NMR, IR, and MS data for this compound, providing critical insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: Carbon NMR provides information on the different types of carbon atoms in the molecule. Due to the lack of readily available, publicly sourced ¹³C NMR data for this compound, predicted chemical shift ranges based on established principles and data from similar structures are provided. The aromatic region will show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the chlorines and the carbon attached to the methylene group exhibiting unique chemical shifts. The methylene carbon will appear in the aliphatic region.

| ¹H NMR Data |

| A ¹H NMR spectrum for this compound is available through various chemical data providers. The spectrum typically shows signals corresponding to the aromatic protons and the methylene protons of the alcohol group. |

| ¹³C NMR Data (Predicted) |

| Aromatic Carbons: Expected in the range of 120-150 ppm. |

| Methylene Carbon (-CH₂OH): Expected in the range of 60-70 ppm. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is available from the NIST WebBook.[1]

| Key IR Absorptions | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | Broad, ~3200-3600 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C=C Stretch (Aromatic) | ~1400-1600 |

| C-O Stretch (Alcohol) | ~1000-1260 |

| C-Cl Stretch | ~600-800 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound is available from the NIST WebBook.

| Mass Spectrometry Data |

| The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Common fragmentation patterns for benzyl alcohols include the loss of water and the formation of a stable tropylium-like cation. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, commonly using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

This guide serves as a valuable resource for researchers and scientists, providing essential spectroscopic data and procedural outlines for the characterization of this compound.

References

Crystal Structure of 3,5-Dichlorobenzyl Alcohol Remains Elusive in Public Domain

A comprehensive search for the crystal structure analysis of 3,5-Dichlorobenzyl alcohol has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite its relevance as a chemical intermediate, detailed information regarding its single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates, is not currently accessible. This absence of foundational data precludes the creation of an in-depth technical guide on its crystal structure.

This compound, with the chemical formula C₇H₆Cl₂O, is a halogenated aromatic alcohol utilized in organic synthesis and as a precursor in the development of various compounds.[1] Its molecular structure, consisting of a benzene ring substituted with two chlorine atoms at the meta-positions and a hydroxymethyl group, suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, which would govern its crystal packing. However, without experimental crystallographic data, any discussion of its solid-state architecture remains purely speculative.

The standard methodology for determining a crystal structure involves a series of experimental and computational steps. A typical workflow is outlined below.

Standard Experimental Workflow for Crystal Structure Analysis

A crucial prerequisite for crystal structure determination is the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the reduction of 3,5-dichlorobenzoic acid or its derivatives. Following synthesis and purification, single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. This pattern contains information about the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to obtain a precise and accurate crystal structure.

Visualizing the Path to Crystal Structure Analysis

The logical flow from chemical synthesis to the final elucidated crystal structure is a well-defined process.

Figure 1. A generalized workflow for determining the crystal structure of a chemical compound, from synthesis to the final validated structure.

Without the foundational crystallographic data for this compound, the creation of detailed data tables and visualizations of its molecular and packing structures, as initially requested, cannot be fulfilled. The scientific community awaits the publication of this data to fully understand the solid-state properties of this compound.

References

Determining the Solubility Profile of 3,5-Dichlorobenzyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of 3,5-Dichlorobenzyl alcohol in a range of organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines detailed experimental protocols for researchers to generate reliable solubility data in-house. The described methods are fundamental in pharmaceutical development and chemical process design, where understanding solubility is critical for formulation, purification, and safety. This guide details the widely applicable gravimetric method for solubility determination and provides a logical workflow for these experimental processes.

Introduction

This compound is a halogenated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug development and manufacturing processes. Solubility data informs critical parameters such as solvent selection for synthesis and purification, crystallization conditions, formulation development, and the prediction of bioavailability.

This guide presents a structured approach to experimentally determine the solubility of this compound. It provides detailed protocols for the gravimetric method, a robust and widely used technique for generating precise solubility data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 79-82 °C | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| pKa (Predicted) | 13.79 ± 0.10 | [3] |

| Solubility in Methanol | Soluble | [3] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution at a specific temperature, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the chosen solvents)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been established (i.e., the concentration of the solute in the liquid phase remains constant over time).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under a fume hood or using a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is fully evaporated, place the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Record the final weight of the container and the dried solute.

-

Data Calculation and Presentation

The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Calculation of Solubility ( g/100g of solvent):

S = (m₂ - m₀) / (m₁ - m₂) * 100

Where:

-

m₀ = mass of the empty container

-

m₁ = mass of the container with the saturated solution

-

m₂ = mass of the container with the dried solute

The results should be tabulated to facilitate comparison of the solubility of this compound in different organic solvents at various temperatures. An example of such a table is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Acetone | 25 | Experimental Data |

| ... | ... | ... |

Table 2: Example Table for Summarizing Solubility Data

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a detailed framework for researchers and drug development professionals to experimentally determine the solubility profile of this compound in various organic solvents. By following the outlined gravimetric method, reliable and accurate quantitative data can be generated. This information is indispensable for the rational design of chemical processes, formulation development, and ensuring the safety and efficacy of potential pharmaceutical products incorporating this compound. The provided workflow diagram offers a clear visual representation of the necessary experimental steps.

References

Thermal Stability and Decomposition of 3,5-Dichlorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3,5-Dichlorobenzyl alcohol. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines known physicochemical properties with illustrative thermal analysis data derived from analogous chlorinated aromatic compounds. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate further empirical studies. Additionally, a plausible thermal decomposition pathway for this compound is proposed and visualized. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound, particularly in applications where thermal stability is a critical parameter.

Physicochemical and Thermal Properties

| Parameter | Value | Source/Comment |

| Molecular Formula | C₇H₆Cl₂O | [Source: General Chemical Databases] |

| Molecular Weight | 177.03 g/mol | [Source: General Chemical Databases] |

| Appearance | White to light yellow crystalline powder | [Source: Supplier Specifications] |

| Melting Point (Tₘ) | 79-82 °C | [Source: Supplier Specifications] |

| Boiling Point (Tₑ) | 274.5 °C (estimated) | [Source: Chemical Prediction Software] |

| Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) | ~ 180 - 220 °C | Based on analogous chlorinated aromatic compounds. |

| Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) | ~ 250 - 300 °C | Illustrative value. |

| Weight Loss at 400°C (Illustrative) | ~ 60-70% | Suggests significant decomposition. |

| Residue at 600°C (Illustrative) | ~ 10-20% | Indicates the formation of a char residue. |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas | [Source: Safety Data Sheets] |

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above the decomposition temperature (e.g., 350 °C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic and exothermic peaks in the DSC thermogram.

-

The melting point is determined from the onset or peak of the melting endotherm.

-

Decomposition is often observed as a broad exotherm following the melting peak.

-

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a complex process involving multiple reaction steps. Based on the known decomposition of benzyl alcohol and chlorinated aromatic compounds, a plausible pathway is proposed below. The initial step likely involves the homolytic cleavage of the C-O bond or the C-Cl bonds at elevated temperatures.

A simplified, plausible decomposition pathway may involve:

-

Initial Decomposition: Homolytic cleavage of the benzylic C-O bond to form a 3,5-dichlorobenzyl radical and a hydroxyl radical.

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of 3,5-dichlorotoluene and water.

-

Dehydrochlorination: At higher temperatures, the aromatic ring can undergo dehydrochlorination, leading to the formation of various chlorinated and non-chlorinated aromatic species and the release of HCl gas.

-

Oxidation: In the presence of oxygen, the benzyl alcohol can be oxidized to 3,5-dichlorobenzaldehyde and subsequently to 3,5-dichlorobenzoic acid.

-

Fragmentation and Rearrangement: Further decomposition can lead to the fragmentation of the aromatic ring and the formation of smaller volatile compounds, including carbon oxides.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While specific, experimentally determined quantitative data remains to be published, the illustrative data, detailed experimental protocols, and the proposed decomposition pathway presented herein offer a valuable starting point for researchers. It is strongly recommended that experimental thermal analysis be conducted under the specific conditions relevant to any application to obtain precise and reliable data. The information and methodologies outlined in this guide are intended to support and facilitate such investigations, ensuring safer and more effective use of this compound in research and development.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3,5-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3,5-Dichlorobenzyl alcohol. In the landscape of drug discovery and materials science, understanding the fundamental molecular characteristics of a compound is paramount. Computational chemistry offers a powerful, non-destructive avenue to predict and interpret these properties, complementing and guiding experimental work. This document outlines the theoretical framework, computational methodologies, and expected outcomes from a rigorous quantum chemical study of this compound, drawing parallels from established studies on analogous halogenated and substituted benzyl alcohols.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. The foundational principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

A typical computational approach for a molecule like this compound would employ a hybrid functional, such as B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] This is paired with a basis set, for instance, 6-311++G(d,p) , which provides a flexible description of the electron distribution.[3]

Computational Workflow

The logical progression of a computational study on this compound is depicted in the following workflow diagram.

Molecular Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, key structural parameters of interest would be the bond lengths, bond angles, and dihedral angles, particularly around the chlorophenyl ring and the hydroxymethyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C-C (ring) | ~1.39 | |

| C-CH₂ | ~1.51 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| Bond Angles (°) | Cl-C-C | ~120 |

| C-C-C (ring) | ~120 | |

| C-C-CH₂ | ~121 | |

| C-O-H | ~109 | |

| Dihedral Angles (°) | C-C-C-H | ~0 or 180 (ring planarity) |

| | Cring-C-O-H | Variable (orientation of OH) |

Note: These are expected values based on similar molecules and would be precisely calculated in a dedicated study.

Vibrational Spectroscopy Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (Infrared and Raman).[1] Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

Experimentally, the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of solid this compound would be recorded. For FT-IR, a sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube and exposed to a laser source.

The theoretical vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations.[1] Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[1]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | ~3400 | (Broad band expected) | (Weak signal expected) |

| C-H Stretch (Aromatic) | ~3100 | ~3095 | ~3094 |

| C-H Stretch (CH₂) | ~2950 | ~2943 | ~3000 |

| C=C Stretch (Ring) | ~1600, ~1470 | (Multiple bands expected) | (Multiple bands expected) |

| C-O Stretch | ~1050 | (Strong band expected) | (Signal expected) |

| C-Cl Stretch | ~700 | (Strong band expected) | (Strong band expected) |

Note: The assignments and values are illustrative, based on studies of similar molecules like 2,6-dichlorobenzyl alcohol.[1]

Electronic Properties and Chemical Reactivity

The electronic character of a molecule is crucial for understanding its reactivity and potential interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.[1]

These frontier molecular orbitals govern the charge transfer within the molecule and its interactions with other species.[4]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[1] For this compound, negative potential (red/yellow) is expected around the electronegative oxygen and chlorine atoms, indicating regions prone to electrophilic attack. Positive potential (blue) is anticipated around the hydrogen atoms, particularly the hydroxyl proton, marking sites for nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -8.5 to -9.5 |

| ELUMO | ~ -1.0 to -2.0 |

| Energy Gap (ΔE) | ~ 6.5 to 8.5 |

| Ionization Potential | ~ 8.5 to 9.5 |

| Electron Affinity | ~ 1.0 to 2.0 |

Note: These values are estimations based on typical ranges for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[2] The calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS). Comparing the theoretical and experimental NMR spectra can aid in the definitive assignment of protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy

To obtain experimental NMR data, a sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[5]

Conclusion

Quantum chemical calculations provide a powerful and insightful framework for the detailed characterization of this compound. Through the use of Density Functional Theory, it is possible to predict its stable geometry, vibrational modes, electronic structure, and spectroscopic signatures. This theoretical data, when benchmarked against experimental results, offers a deeper understanding of the molecule's intrinsic properties. For researchers in drug development and materials science, this computational approach is an indispensable tool for rational design and for predicting the behavior of novel chemical entities. While this guide draws upon established methodologies from related molecules, a dedicated computational and experimental study on this compound would be necessary to provide definitive quantitative data.

References

- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 3,5-Dichlorobenzyl Alcohol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms at the meta-positions and a hydroxymethyl group, imparts distinct electronic and steric properties that influence its reactivity and biological activity.[1] This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this compound, with a focus on its role in the development of novel compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 60211-57-6 | [2] |

| Molecular Formula | C₇H₆Cl₂O | [2][3] |

| Molecular Weight | 177.03 g/mol | [2] |

| Melting Point | 79-82 °C | [2][4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| IUPAC Name | (3,5-dichlorophenyl)methanol | [3][5] |

| Solubility | Soluble in various organic solvents | [4] |

| Storage | Sealed in a dry environment at room temperature | [4] |

Discovery and Historical Context

While the specific date and discoverer of this compound are not prominently documented, its emergence is intrinsically linked to the broader exploration of halogenated benzyl alcohols in organic and medicinal chemistry.[1] The significance of such compounds lies in the profound influence of halogen atoms on the electronic properties and reactivity of the benzene ring.[1] Halogenated benzyl alcohols are recognized for their diverse reactivity and utility as intermediates in the synthesis of more complex molecules.[1] The development of synthetic methodologies for dichlorinated benzyl alcohols, such as the 2,4-dichloro isomer, is noted in patents for applications as industrial biocides and in medicinal preparations.[6][7] this compound, in particular, has become a valuable building block in pharmaceutical development due to its dichlorinated benzene ring and reactive alcohol functional group.[1]

Synthesis and Reactions

The synthesis of this compound is well-established, with several reliable pathways developed for both laboratory and industrial-scale production.[1]

Primary Synthetic Route: Reduction of 3,5-Dichlorobenzoic Acid

The most common and efficient method for synthesizing this compound is through the reduction of 3,5-dichlorobenzoic acid.[1] This can be achieved using various reducing agents. A patented industrial process utilizes potassium borohydride (KBH₄) with zinc chloride (ZnCl₂) as a catalyst.[1][8]

Caption: Primary synthesis of this compound.

-

In a reaction vessel, add the reducing agent (e.g., potassium borohydride) and zinc chloride.[8]

-

After vacuum replacement with an inert gas, slowly add a solvent such as tetrahydrofuran (THF).[8]

-

Once the mixture is evenly stirred, add 3,5-dichlorobenzoic acid to initiate the reduction reaction.[8]

-

Maintain the reaction under reflux conditions.[8]

-

Upon completion, add ethyl acetate, then filter, wash, and dry the resulting crystals to obtain this compound.[8]

Alternative Synthetic Route: Hydrolysis of 3,5-Dichlorobenzyl Chloride

An alternative pathway involves the nucleophilic substitution of 3,5-dichlorobenzyl chloride.[1] This is typically achieved through a hydrolysis reaction.[1]

Key Reactions of this compound

The hydroxyl group of this compound can undergo various transformations, making it a versatile intermediate.

-

Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde.[1]

-

Reduction: Further reduction can yield 3,5-dichlorotoluene.[1]

-

Chlorination: Reaction with a chlorinating agent like thionyl chloride (SOCl₂) converts it to 3,5-dichlorobenzyl chloride, a reactive intermediate for further nucleophilic substitutions.[1][8]

Caption: Conversion to 3,5-Dichlorobenzyl Chloride.

-

In a dry reaction flask equipped with a system to absorb tail gas, add this compound and dimethylformamide (DMF).[8]

-

While stirring, slowly add thionyl chloride (SOCl₂).[8]

-

After the initial gas evolution subsides, gently heat the mixture to a faint reflux for approximately one hour.[8]

-

Cool the reaction mixture and pour it into ice water with stirring, which will cause the product to precipitate as a light-yellow solid.[8]

-

Filter the solid, wash it with water, and dry it.[8]

-

Recrystallize the crude product from a mixed solvent system (e.g., ethanol and hexane) to obtain pure, white crystals of 3,5-dichlorobenzyl chloride.[8]

Biological Activity and Applications

The biological activity of this compound is primarily associated with its antimicrobial and antifungal properties.[1] The presence of two chlorine atoms on the benzene ring is thought to enhance its ability to interact with and disrupt microbial cell membranes.[1]

In the realm of drug development and organic synthesis, this compound is a valuable intermediate.[1] It has been utilized in the synthesis of various compounds, including:

-

3,5-dichlorophenylacetonitrile: Prepared by reacting this compound with boiling thionyl chloride, followed by a reaction with sodium cyanide.[2][4]

-

tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate: Synthesized via an Iridium-catalyzed alkylation of tert-butyl cyanoacetate with this compound.[2][4]

-

Isosteric analogues of HIV drugs: It has been used in the synthesis of derivatives related to the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186).[2]

No specific signaling pathways directly modulated by this compound have been extensively reported in the literature. Its primary significance in a biological context is as a precursor for the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a foundational chemical intermediate with well-characterized synthesis routes and established utility in medicinal chemistry and organic synthesis. Its unique structural features, conferred by the dichlorinated aromatic ring, make it a versatile building block for creating a diverse range of molecules with potential therapeutic applications. This guide has provided a detailed overview of its properties, history, and synthesis, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. This compound | 60211-57-6 | Benchchem [benchchem.com]

- 2. This compound 98 60211-57-6 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 60211-57-6 [chemicalbook.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 7. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 8. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 3,5-dichlorophenylacetonitrile from 3,5-Dichlorobenzyl alcohol

Application Notes: Synthesis of 3,5-Dichlorophenylacetonitrile

Introduction 3,5-Dichlorophenylacetonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and a dichlorinated aromatic ring, makes it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of 3,5-dichlorophenylacetonitrile from the commercially available 3,5-dichlorobenzyl alcohol.

Principle of the Method The conversion of this compound to 3,5-dichlorophenylacetonitrile is most reliably achieved through a two-step synthetic sequence. This method avoids the direct and often more complex one-pot oxidative cyanation procedures, offering a robust and scalable pathway.

-

Chlorination of the Alcohol: The first step involves the conversion of the primary alcohol functionality into a more reactive leaving group. The hydroxyl group (-OH) of this compound is substituted with a chloride atom (-Cl) using thionyl chloride (SOCl₂), yielding the intermediate 3,5-dichlorobenzyl chloride.[1]

-

Nucleophilic Substitution (Cyanation): The second step is a nucleophilic substitution reaction where the chloride atom of the intermediate is displaced by a cyanide ion (CN⁻).[1] This is typically accomplished using sodium cyanide (NaCN) in a suitable solvent system to yield the final product, 3,5-dichlorophenylacetonitrile.[1][2]

Safety Precautions This synthesis involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

-

Sodium Cyanide (NaCN): Is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.

-

Solvents: Organic solvents used in the procedure are flammable and should be handled away from ignition sources.

Physicochemical Properties

The key physical and chemical properties of the starting material, intermediate, and final product are summarized below.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Clc1cc(Cl)cc(CO)c1 | C₇H₆Cl₂O | 177.03 | 79-82 |

| 3,5-Dichlorobenzyl chloride | Clc1cc(Cl)cc(CCl)c1 | C₇H₅Cl₃ | 195.48 | 33-35 |

| 3,5-Dichlorophenylacetonitrile | Clc1cc(Cl)cc(CC#N)c1 | C₈H₅Cl₂N | 186.04 | 63-65 |

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzyl Chloride

This protocol describes the conversion of this compound to 3,5-dichlorobenzyl chloride using thionyl chloride.

Materials and Equipment:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.

-

Add this compound (e.g., 10.0 g, 56.5 mmol) to the flask.

-

Add anhydrous toluene (100 mL) to dissolve the alcohol.

-

Slowly add thionyl chloride (6.2 mL, 84.7 mmol, 1.5 eq.) to the stirred solution at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, 3,5-dichlorobenzyl chloride, is an oil or low-melting solid and is often used in the next step without further purification.[2] Note that this intermediate is unstable and should be used promptly.[2]

Step 2: Synthesis of 3,5-Dichlorophenylacetonitrile

This protocol details the cyanation of 3,5-dichlorobenzyl chloride to form the final product.

Materials and Equipment:

-

Crude 3,5-Dichlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Dichloromethane (DCM) or Diethyl ether for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Equipment for purification (e.g., column chromatography or recrystallization)

Procedure:

-

In a fume hood, set up a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve sodium cyanide (3.3 g, 67.8 mmol, 1.2 eq.) in a mixture of ethanol (100 mL) and water (15 mL).[3] Alternatively, use anhydrous acetone as the solvent.[2]

-

Add the crude 3,5-dichlorobenzyl chloride (from Step 1, ~56.5 mmol) dissolved in a small amount of the reaction solvent to the cyanide solution.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation.[3]

-

Partition the residue between dichloromethane (150 mL) and water (100 mL).

-

Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dichlorophenylacetonitrile.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Reaction Parameters Summary

| Step | Reactants | Reagents & Solvents | Temperature | Duration | Typical Yield |

| 1. Chlorination | This compound | Thionyl chloride, Toluene | Reflux (~110°C) | 2-3 hours | >90% (crude) |

| 2. Cyanation | 3,5-Dichlorobenzyl chloride | Sodium cyanide, Ethanol/Water | Reflux (~80°C) | 4-6 hours | 75-85%[2][3] |

Visualizations

Caption: Reaction pathway for the synthesis of 3,5-Dichlorophenylacetonitrile.

Caption: Workflow diagram from starting material to purified product.

References

Application Notes and Protocols: Iridium-Catalyzed Alkylation Utilizing 3,5-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed alkylation of various nucleophiles using 3,5-dichlorobenzyl alcohol as the alkylating agent. This methodology offers a powerful and atom-economical approach for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of complex molecules, pharmaceutical intermediates, and agrochemicals.

Introduction

Iridium-catalyzed alkylation reactions operating via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism have emerged as a sustainable and efficient alternative to traditional alkylation methods that often rely on pre-functionalized substrates and generate stoichiometric waste. In this process, the iridium catalyst temporarily "borrows" hydrogen from an alcohol to generate a reactive aldehyde in situ. This aldehyde then reacts with a nucleophile, and the resulting intermediate is subsequently hydrogenated by the iridium-hydride species, regenerating the catalyst and releasing water as the only byproduct.

This compound is a valuable substrate in this transformation due to the presence of electron-withdrawing chlorine atoms, which can influence the reactivity of the aromatic ring and provide a handle for further synthetic modifications. This protocol will detail the alkylation of active methylene compounds, specifically sulfones, and discuss the extension to other nucleophiles such as arenes.

Catalytic Cycle: The Borrowing Hydrogen Mechanism

The iridium-catalyzed alkylation proceeds through a well-established catalytic cycle known as the borrowing hydrogen mechanism.

Caption: The catalytic cycle of iridium-catalyzed alkylation via the borrowing hydrogen mechanism.

Experimental Protocols

The following protocols provide a general framework for the iridium-catalyzed alkylation using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Alkylation of Dimethyl Sulfone

This protocol is adapted from a procedure for the alkylation of sulfones with substituted benzyl alcohols.[1]

Materials:

-

This compound

-

Dimethyl sulfone

-

Potassium tert-butoxide (tBuOK)

-

Iridium catalyst precursor (e.g., a bis-carbene iridium complex as described in the literature, or a common precursor like [Ir(cod)Cl]₂)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the iridium catalyst (0.005 mmol, 1 mol%).

-

Add dimethyl sulfone (0.5 mmol, 1.0 equiv).

-

Add this compound (0.75 mmol, 1.5 equiv).

-

Add potassium tert-butoxide (0.75 mmol, 1.5 equiv).

-

Add the anhydrous solvent (e.g., 2 mL of toluene).

-

Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkylated sulfone.

Alkylation of Arenes (Friedel-Crafts Type)

This protocol is based on a dual-reagent Ir/Sn catalyzed system for the alkylation of arenes with benzyl alcohols.[2]

Materials:

-

This compound

-

Arene (e.g., toluene, xylene)

-

[Ir(COD)Cl]₂

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%).

-

Add anhydrous 1,2-dichloroethane (e.g., 1 mL).

-

Add tin(IV) chloride (0.04 mmol, 4 mol%).

-

Add the arene (e.g., 18.8 mmol, large excess).

-

Add this compound (1.0 mmol, 1.0 equiv).

-

Stir the reaction mixture at 90 °C and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for iridium-catalyzed alkylations with substituted benzyl alcohols.

Table 1: Iridium-Catalyzed Alkylation of Dimethyl Sulfone with Substituted Benzyl Alcohols [1]

| Entry | Benzyl Alcohol Derivative | Product Yield (%) |

| 1 | Benzyl alcohol | 95 |

| 2 | 4-Methylbenzyl alcohol | 92 |

| 3 | 4-Methoxybenzyl alcohol | 85 |

| 4 | 4-Chlorobenzyl alcohol | 90 |

| 5 | 4-Trifluoromethylbenzyl alcohol | 88 |

Conditions: Alcohol (0.75 mmol), dimethyl sulfone (0.5 mmol), tBuOK (0.75 mmol), Iridium catalyst (0.005 mmol), under argon.

Table 2: Ir/Sn Dual-Reagent Catalyzed Alkylation of Toluene with Substituted Benzyl Alcohols [2]

| Entry | Benzyl Alcohol Derivative | Reaction Time | Product Yield (%) |

| 1 | 4-Methylbenzyl alcohol | 15 min | 87 |

| 2 | Benzyl alcohol | 20 min | 95 |

| 3 | 2,4-Dichlorobenzyl alcohol | 30 min | 86 |

Conditions: Alcohol (1 mmol), toluene (18.8 mmol), [Ir(COD)Cl]₂ (1 mol%), SnCl₄ (4 mol%), 90 °C.

Experimental Workflow

A general workflow for setting up and performing an iridium-catalyzed alkylation reaction is depicted below.

Caption: A general experimental workflow for iridium-catalyzed alkylation.

Safety Precautions

-

Iridium catalysts and tin tetrachloride are toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions under inert atmosphere require proper training and equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The iridium-catalyzed alkylation using this compound provides a versatile and efficient method for the construction of valuable chemical bonds. The "borrowing hydrogen" strategy is atom-economical and environmentally benign. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development to apply this powerful methodology in their work. Further exploration of substrate scope and catalyst optimization will undoubtedly continue to expand the utility of this important transformation.

References

Application Note: A Robust Protocol for the Synthesis of 3,5-Dichlorobenzyl Alcohol via Sodium Borohydride Reduction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical reduction of 3,5-dichlorobenzaldehyde to its corresponding alcohol, 3,5-dichlorobenzyl alcohol. This transformation is a fundamental step in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The featured method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the final product under standard laboratory conditions. The protocol includes a comprehensive materials list, step-by-step experimental procedures, data summary, and a workflow visualization to ensure reproducibility and ease of use.

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone reaction in organic chemistry. This compound is a valuable building block, notably used in the synthesis of isosteric analogues of HIV drugs and other complex molecules.[1] While several methods exist for this conversion, including catalytic hydrogenation and reduction with strong hydride donors like lithium aluminum hydride, the use of sodium borohydride (NaBH₄) in an alcoholic solvent offers a safer, more convenient, and highly selective alternative.[2][3][4][5] NaBH₄ is particularly effective for reducing aldehydes and ketones without affecting other sensitive functional groups like esters or amides.[3][6] This protocol details the efficient synthesis of this compound using this reliable method.

Reaction Scheme

The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde. This is followed by a protonation step, typically from the solvent, to yield the primary alcohol.[5][6][7]

Chemical Equation: Cl₂C₆H₃CHO + NaBH₄ --(Methanol)--> Cl₂C₆H₃CH₂OH

Data Presentation

The following table summarizes the quantitative data for a representative experimental run.

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 5.00 g | 28.57 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.65 g | 17.18 | 0.6 |

| Methanol (Solvent) | CH₃OH | 32.04 | 100 mL | - | - |

| This compound | C₇H₆Cl₂O | 177.03 | ~4.8 g (95% Yield) | 27.14 | - |

Note: Sodium borohydride provides four hydride equivalents per mole. Therefore, only 0.25 molar equivalents are stoichiometrically required. A slight excess (0.6 eq total, providing 2.4 hydride eq.) is used to ensure complete reaction.

Experimental Protocol

4.1 Materials and Equipment

-

3,5-Dichlorobenzaldehyde (98%+)

-

Sodium Borohydride (98%+)

-

Methanol (Anhydrous)

-

Ethyl Acetate (ACS Grade)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

TLC plates (Silica gel 60 F₂₅₄)

4.2 Safety Precautions

-

Perform all steps in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.[3] Add quenching reagents slowly and carefully.

-

Handle all organic solvents with care.

4.3 Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzaldehyde (5.00 g, 28.57 mmol).

-

Dissolution: Add 100 mL of methanol to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.65 g, 17.18 mmol) to the solution in small portions over 15-20 minutes. Note: Gas evolution (hydrogen) may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. Subsequently, remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.[8]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride and neutralize the reaction. Caution: Vigorous gas evolution will occur.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate or toluene/hexane) to obtain pure this compound as a white crystalline solid.[9]

-

Characterization: Dry the purified product under vacuum and determine its mass and melting point (literature mp: 79-82 °C).[1] Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the reduction of 3,5-dichlorobenzaldehyde.

References

- 1. This compound 98 60211-57-6 [sigmaaldrich.com]

- 2. data.epo.org [data.epo.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rsc.org [rsc.org]

- 9. Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate - Eureka | Patsnap [eureka.patsnap.com]

The 3,5-Dichlorobenzyl Group as a Protecting Agent for Alcohols: A Review of Potential Applications and Methodologies

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyl group is a widely employed protecting group for hydroxyl functionalities due to its general stability and versatile deprotection methods. This document explores the potential application of the 3,5-dichlorobenzyl group as a protecting agent for alcohols, drawing parallels with the well-established chemistry of benzyl ethers while noting the current scarcity of specific literature on this particular derivative.

The introduction of two chlorine atoms onto the benzyl moiety at the 3 and 5 positions is anticipated to modulate the electronic properties of the protecting group, potentially influencing its stability and reactivity during cleavage. While specific studies detailing the advantages and disadvantages of the 3,5-dichlorobenzyl group are limited, its application can be largely extrapolated from the extensive knowledge base of substituted and unsubstituted benzyl ethers.

General Principles of Benzyl Ether Protection and Deprotection

Benzyl ethers are valued for their stability across a broad spectrum of reaction conditions, including acidic and basic environments, making them robust protecting groups for alcohols.[1] The primary methods for their removal, catalytic hydrogenolysis and oxidative cleavage, offer orthogonal deprotection strategies crucial in complex synthetic routes.[2]

Protection of Alcohols as Benzyl Ethers

The most common method for the formation of benzyl ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as 3,5-dichlorobenzyl chloride or bromide.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with 3,5-Dichlorobenzyl Bromide

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

-

3,5-Dichlorobenzyl bromide (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 3,5-dichlorobenzyl bromide in anhydrous THF dropwise to the reaction mixture at 0 °C.

-